molecular formula C15H13NO4 B11097233 4-hydroxy-3-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}benzoic acid

4-hydroxy-3-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}benzoic acid

Cat. No.: B11097233
M. Wt: 271.27 g/mol
InChI Key: YDKGQZQBHKSDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and imino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID typically involves the condensation of 2-hydroxy-6-methylbenzaldehyde with 4-hydroxybenzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and imino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-{[(2-HYDROXY-6-METHYLPHENYL)IMINO]METHYL}BENZOIC ACID is unique due to its dual functional groups (hydroxyl and imino), which provide versatility in chemical reactions and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-hydroxy-3-[(2-hydroxy-6-methylphenyl)iminomethyl]benzoic acid

InChI

InChI=1S/C15H13NO4/c1-9-3-2-4-13(18)14(9)16-8-11-7-10(15(19)20)5-6-12(11)17/h2-8,17-18H,1H3,(H,19,20)

InChI Key

YDKGQZQBHKSDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N=CC2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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